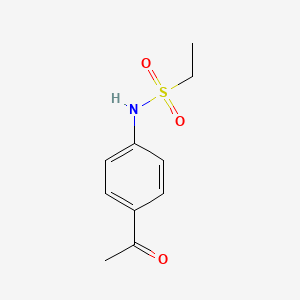

N-(4-acetylphenyl)ethane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

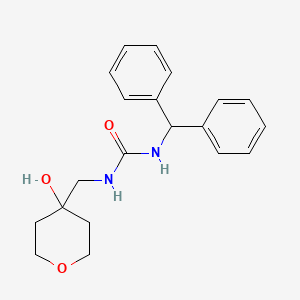

The compound "N-(4-acetylphenyl)ethane-1-sulfonamide" is a derivative of sulfonamide, a group of organic compounds that share a common functional group with the structure RSO2NH2, where R is an organic alkyl or aryl group. Sulfonamides are known for their significant role in medicinal chemistry, particularly as antibacterial agents. The acetyl group attached to the phenyl ring in this compound suggests that it may have been synthesized through an acetylation reaction, which is a common method for modifying the chemical properties of aromatic amines.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those with acetyl groups, can be performed under various conditions. For instance, the use of N-sulfonic acid poly(4-vinylpyridinum) hydrogen sulfate as a solid acid catalyst has been shown to facilitate the acetylation of alcohols, phenols, thiols, and amines under solvent-free conditions at room temperature, yielding acetylated products in good to excellent yields . Similarly, the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide using a Wells–Dawson type heteropolyacid as an acidic solid catalyst in acetonitrile also resulted in high yields . These methods highlight the efficiency of solid acid catalysts in the acetylation process, which could be applicable to the synthesis of "N-(4-acetylphenyl)ethane-1-sulfonamide".

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be significantly altered by acetylation. For example, the crystal structure of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide was determined after recrystallization and showed the importance of intra- and intermolecular weak interactions, such as hydrogen bonds and π interactions . Although the exact molecular structure of "N-(4-acetylphenyl)ethane-1-sulfonamide" is not provided, it is likely that similar weak interactions would be present in its crystal structure, influencing its physical and chemical properties.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For instance, N-substituted benzenesulfonamide derivatives with an electron-attracting group in the para-position can undergo rearrangement reactions when treated with alkali, as seen with N-acetoacetyl-p-methylsulfonylbenzenesulfonamide, which forms p-methylsulfonylphenylacetic acid . This suggests that "N-(4-acetylphenyl)ethane-1-sulfonamide" could also be susceptible to similar rearrangement reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of acetyl groups can affect the solubility, melting point, and reactivity of these compounds. For example, the sulfonamide chalcone derivative synthesized from N-(4-acetylphenyl)-4-methoxybenzenesulfonamide was characterized by various spectroscopic methods and single crystal X-ray structure analysis, which provided insights into its physical properties and stability . The crystal packing and weak interactions such as hydrogen bonds and C–H···O interactions contribute to the stability of the crystal structure. These properties are crucial for understanding the behavior of "N-(4-acetylphenyl)ethane-1-sulfonamide" in different environments and its potential applications.

科学的研究の応用

Crystal Structure and Molecular Conformation

Conformational Variability in Sulfonamide Chalcone Hybrids The study by de Castro et al. (2015) revealed that sulfonamide-chalcone derivatives, including N-(4-acetylphenyl)ethane-1-sulfonamide, exhibit conformational variability. The crystal structures, assessed through single-crystal X-ray diffraction, showcased variations in the planarity of the chalcone molecular backbone and rotations in the benzenesulfonamide moiety. This implies a structural flexibility that could be significant in applications like molecular docking or drug design (de Castro et al., 2015).

Synthesis and Crystal Structure Characterization Kobkeatthawin et al. (2015) synthesized a sulfonamide chalcone derivative and characterized its crystal structure, emphasizing the molecular arrangement and interactions like hydrogen bonds and weak C-H···O and C-H···π interactions. This study provides valuable data for understanding the molecular geometry and potential interaction sites of such compounds (Kobkeatthawin et al., 2015).

Role of Chlorine Substitutions Fernandes et al. (2011) explored the impact of chlorine substitutions on the molecular conformation and supramolecular architecture of arylsulfonamides, including N-(4-acetylphenyl)ethane-1-sulfonamide. The study highlights the negligible effect of these substitutions on the molecular conformation, offering insights into the structural integrity and potential reactivity of these compounds (Fernandes et al., 2011).

Biological and Chemical Activity

Antiviral Activity Chen et al. (2010) synthesized derivatives of sulfonamide and assessed their antiviral activities, showcasing the biological potential of these compounds. Although not directly involving N-(4-acetylphenyl)ethane-1-sulfonamide, this study underlines the relevance of sulfonamide derivatives in antiviral research (Chen et al., 2010).

Synthesis and Biological Evaluation Fahim and Shalaby (2019) conducted a study on the chemical reactivity and biological evaluation of N-(4-acetylphenyl)benzene sulfonamide derivatives. This research is crucial in understanding the potential therapeutic applications of such compounds, highlighting their antitumor activities and interactions with biological targets (Fahim & Shalaby, 2019).

Environmental and Catalytic Applications

Green Synthesis of Sulfonamides Shi et al. (2009) described an environmentally benign method for synthesizing carbon-nitrogen bonds involving sulfonamides, emphasizing the significance of sulfonamide derivatives in green chemistry and potential drug synthesis (Shi et al., 2009).

Solid Phase Synthesis Strategy Luo and Huang (2004) reported a novel approach for the solid phase synthesis of a secondary amide library using a sulfonamide linker. This strategy could be significant in the field of combinatorial chemistry for drug discovery and development (Luo & Huang, 2004).

将来の方向性

The future research directions for N-(4-acetylphenyl)ethane-1-sulfonamide could involve further exploration of its photodegradation properties . Additionally, its antibacterial properties against various bacterial strains could be further investigated . As always, any future research should be conducted following ethical guidelines and safety protocols.

特性

IUPAC Name |

N-(4-acetylphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-3-15(13,14)11-10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEWVNFPYIPXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)ethane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3013533.png)

![1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B3013539.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)